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Compound of Interest

Compound Name: N,N-Difluoromethanamine

Cat. No.: B15497445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N,N-
Difluoromethanamine and related small molecule amines and fluorinated compounds. While

comprehensive experimental data for N,N-Difluoromethanamine is limited in publicly

accessible databases, this guide compiles the available information and offers a comparative

framework using methylamine, dimethylamine, and fluoromethane as reference compounds.

The inclusion of detailed experimental protocols and a visual workflow aims to support

researchers in the characterization of novel fluorinated amines.

Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for N,N-
Difluoromethanamine and its comparators.

Table 1: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key m/z Peaks

N,N-

Difluoromethanamine
CH₃F₂N 67.04 67 (M+), 28, 15[1]

Methylamine CH₅N 31.06 31 (M+), 30, 28

Dimethylamine C₂H₇N 45.08
45 (M+), 44, 42, 30,

28

Fluoromethane CH₃F 34.03 34 (M+), 33, 15

Note: Experimental NMR and IR data for N,N-Difluoromethanamine are not readily available

in the public domain. The following tables provide data for the comparison compounds.

Table 2: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Methylamine CDCl₃ ~2.4
Singlet

(broad)
- CH₃

~1.1
Singlet

(broad)
- NH₂

Dimethylamin

e
CDCl₃ ~2.3 Singlet - CH₃

~0.7
Singlet

(broad)
- NH

Fluoromethan

e
- 4.14 Doublet 46.5 CH₃

Table 3: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Methylamine - 28.3 - - CH₃

Dimethylamin

e
- 37.9 - - CH₃

Fluoromethan

e
- 75.2 Doublet 157.5 CH₃

Table 4: ¹⁹F NMR Spectroscopic Data

Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Fluoromethan

e
- -271.8 Quartet 46.5 F

Table 5: Infrared (IR) Spectroscopy Data

Compound
Major Absorption Bands
(cm⁻¹)

Assignment

Methylamine

3400-3300 (N-H stretch),

2960-2850 (C-H stretch), 1620

(N-H bend), 1044 (C-N stretch)

Dimethylamine

3300 (N-H stretch), 2970-2850

(C-H stretch), 1470 (N-H

bend), 1030 (C-N stretch)

Fluoromethane
3005 (C-H stretch), 1048 (C-F

stretch)
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Predicted Spectroscopic Properties of N,N-
Difluoromethanamine
Based on its structure and data from analogous compounds, the following spectroscopic

features can be anticipated for N,N-Difluoromethanamine:

¹H NMR: A single peak for the methyl protons, likely shifted downfield compared to

methylamine and dimethylamine due to the electron-withdrawing effect of the two fluorine

atoms. This peak would be expected to be a triplet due to coupling with the two equivalent

fluorine atoms (J-coupling).

¹³C NMR: A single peak for the methyl carbon, significantly deshielded (shifted to a higher

ppm value) compared to methylamine and dimethylamine. This peak would appear as a

triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: A single peak for the two equivalent fluorine atoms. This peak would likely be a

quartet due to coupling with the three methyl protons.

IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching

(around 2900-3000 cm⁻¹), C-N stretching (around 1000-1200 cm⁻¹), and strong absorptions

corresponding to the C-F stretches (typically in the 1000-1400 cm⁻¹ region).

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument

parameters and sample preparation may need to be optimized for specific samples and

research questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve a few milligrams of the analyte in a suitable deuterated solvent

(e.g., CDCl₃, D₂O, Acetone-d₆). The choice of solvent depends on the solubility of the

compound and the desired chemical shift reference.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
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¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90°

pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum, usually with proton decoupling to

simplify the spectrum to singlets for each unique carbon. A larger number of scans is

typically required due to the low natural abundance of ¹³C.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A specific probe tuned to the ¹⁹F

frequency is required. Proton decoupling can be used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to an

internal standard (e.g., TMS for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation:

Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull

can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing it

between salt plates.

Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure solvent) is first recorded and

automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to specific

functional groups and vibrational modes.
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Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly into the ion source or, more

commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common

hard ionization technique that causes fragmentation, providing structural information. Soft

ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are used

to observe the molecular ion with less fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of

the compound from the molecular ion peak and to identify structural fragments from the

fragmentation pattern.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15497445?utm_src=pdf-body-img
https://www.benchchem.com/product/b15497445?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Calculated-and-experimental-13-C-NMR-chemical-shifts_tbl2_236644067
https://www.benchchem.com/product/b15497445#spectroscopic-data-for-n-n-difluoromethanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15497445#spectroscopic-data-for-n-n-difluoromethanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15497445#spectroscopic-data-for-n-n-difluoromethanamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b15497445#spectroscopic-data-for-n-n-difluoromethanamine-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15497445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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